molecular formula C16H17N3O4S B2470615 methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448034-58-9

methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2470615
CAS RN: 1448034-58-9
M. Wt: 347.39
InChI Key: BMSRFILWPUBOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a pyridine ring, a sulfonamide group, and a carboxylate ester. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the pyridine ring, the sulfonamide group, and the carboxylate ester. These groups could potentially participate in various intermolecular interactions, affecting the compound’s overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, pyridines can participate in electrophilic substitution reactions, and sulfonamides can act as bases or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the pyridine ring could contribute to the compound’s aromaticity and stability, while the sulfonamide group could contribute to its solubility in water .

Scientific Research Applications

Binding and Inhibitory Properties

  • Inhibition of Phenylethanolamine N-Methyltransferase (PNMT): A study demonstrated the potential of sulfonamido-tetrahydroisoquinolines as highly potent and selective inhibitors of PNMT, a key enzyme in epinephrine biosynthesis. Molecular modeling suggested that sulfonamide groups could form hydrogen bonds within the enzyme's active site, contributing to their inhibitory potency (Grunewald et al., 2006).

Synthetic Applications

  • Hexahydroquinolines Synthesis: The use of sulfonic acid functionalized pyridinium chloride, a novel Brønsted acidic ionic liquid, has been explored as an efficient catalyst for synthesizing hexahydroquinolines. This represents a strategic approach in the synthesis of complex organic compounds, demonstrating the utility of sulfonamide derivatives in facilitating organic reactions (Khazaei et al., 2013).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

Future research could involve further studying the properties and potential applications of this compound. This could include investigating its reactivity, stability, and interactions with other compounds or biological targets .

properties

IUPAC Name

methyl 7-(pyridin-3-ylsulfonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-23-16(20)19-8-6-12-4-5-14(9-13(12)11-19)18-24(21,22)15-3-2-7-17-10-15/h2-5,7,9-10,18H,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSRFILWPUBOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.